molecular formula C26H20FN3O2 B6136364 2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide

2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide

Cat. No. B6136364
M. Wt: 425.5 g/mol
InChI Key: BEXWNLKIQPXKFP-XMHGGMMESA-N
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Description

2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide, also known as compound 1, is a synthetic chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of acrylamide derivatives and has been shown to exhibit potent anti-cancer properties.

Mechanism of Action

The mechanism of action of 2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide 1 is not fully understood. However, it has been proposed that it inhibits the activity of a protein called histone deacetylase (HDAC). HDAC is an enzyme that plays a key role in the regulation of gene expression. Inhibition of HDAC activity by 2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide 1 leads to changes in gene expression that ultimately result in the death of cancer cells.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects. It has been found to increase the acetylation of histone proteins, which is a marker of HDAC inhibition. In addition, 2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide 1 has been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins in cancer cells. These effects ultimately lead to the death of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide 1 is its potent anti-cancer properties. It has been shown to be effective against various cancer cell lines at low concentrations. In addition, 2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide 1 has been found to be relatively stable and easy to synthesize. However, one of the limitations of 2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide 1 is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide 1. One direction is to investigate its potential as a combination therapy with other anti-cancer drugs. Another direction is to study its efficacy in animal models of cancer. Furthermore, the development of analogs of 2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide 1 with improved solubility and pharmacokinetic properties could lead to the development of more effective anti-cancer drugs.
Conclusion:
In conclusion, 2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide 1 is a synthetic chemical 2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide that has shown promising anti-cancer properties. Its mechanism of action involves the inhibition of HDAC activity, which ultimately leads to the death of cancer cells. Compound 1 has several advantages and limitations for lab experiments, and there are several future directions for its study. The development of 2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide 1 and its analogs could lead to the development of more effective anti-cancer drugs.

Synthesis Methods

Compound 1 can be synthesized by reacting 4-fluorobenzylamine with 3-(4-methoxyphenyl)acrylic acid to form an amide intermediate. This intermediate is then reacted with 2-cyano-1H-indole-3-carboxylic acid to obtain 2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide 1. The synthesis of 2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide 1 has been described in detail in a research article published by Zhang et al. in the Journal of Medicinal Chemistry.

Scientific Research Applications

Compound 1 has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, colon cancer, and leukemia. In addition, 2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide 1 has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable property for anti-cancer drugs.

properties

IUPAC Name

(E)-2-cyano-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O2/c1-32-23-12-10-22(11-13-23)29-26(31)19(15-28)14-20-17-30(25-5-3-2-4-24(20)25)16-18-6-8-21(27)9-7-18/h2-14,17H,16H2,1H3,(H,29,31)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXWNLKIQPXKFP-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-(4-methoxyphenyl)prop-2-enamide

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